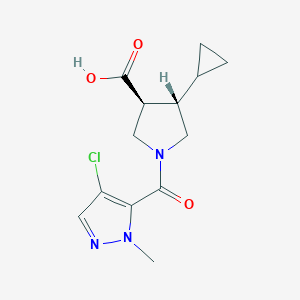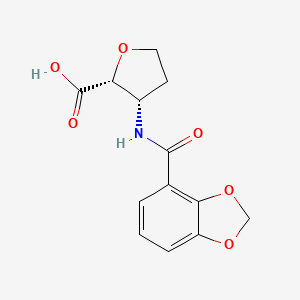![molecular formula C13H15N3O4 B7339988 (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339988.png)
(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mechanism of Action
(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid inhibits the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By inhibiting the activity of Janus kinases, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects. This compound can reduce the production of various cytokines and chemokines that play a role in inflammation and immune response. By reducing the production of these molecules, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid is its specificity for Janus kinases. This compound has been shown to selectively inhibit the activity of Janus kinases without affecting other kinases, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more soluble formulations of the compound to improve its bioavailability and pharmacokinetics. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other autoimmune and inflammatory diseases. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid involves a multi-step process that includes the preparation of key intermediates, such as (2R,3S)-3-hydroxy-2-methylpropanoic acid and 2-cyclopropylpyrimidine-4-carboxylic acid. The final step involves the condensation of these intermediates to form the desired compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By inhibiting the activity of Janus kinases, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune and inflammatory diseases.
Properties
IUPAC Name |
(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-12(16-8-4-6-20-10(8)13(18)19)9-3-5-14-11(15-9)7-1-2-7/h3,5,7-8,10H,1-2,4,6H2,(H,16,17)(H,18,19)/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVTSXJARVGGL-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)NC3CCOC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)C2=NC(=NC=C2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)

![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![4-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339941.png)
![3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339956.png)
![(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339961.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339969.png)
![(2R,3S)-3-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339975.png)



